molecular formula C13H15N3O B8166150 4-(Cyclopropylmethoxy)-2-(1H-pyrazol-1-yl)aniline

4-(Cyclopropylmethoxy)-2-(1H-pyrazol-1-yl)aniline

Cat. No.: B8166150
M. Wt: 229.28 g/mol
InChI Key: QOHLZNNXZQFXHA-UHFFFAOYSA-N
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Description

4-(Cyclopropylmethoxy)-2-(1H-pyrazol-1-yl)aniline is an organic compound that belongs to the class of aniline derivatives This compound is characterized by the presence of a cyclopropylmethoxy group and a pyrazolyl group attached to the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclopropylmethoxy)-2-(1H-pyrazol-1-yl)aniline typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate α,β-unsaturated carbonyl compound.

    Attachment of the cyclopropylmethoxy group: This step involves the reaction of cyclopropylmethanol with a suitable leaving group, such as a halide, to form the cyclopropylmethoxy intermediate.

    Coupling with aniline: The final step involves the coupling of the cyclopropylmethoxy intermediate with 2-(1H-pyrazol-1-yl)aniline under suitable conditions, such as the presence of a base and a coupling agent.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone imine derivatives.

    Reduction: Reduction reactions can target the nitro group (if present) on the aniline ring, converting it to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Electrophiles such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products:

    Oxidation: Quinone imine derivatives.

    Reduction: Amino derivatives.

    Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

4-(Cyclopropylmethoxy)-2-(1H-pyrazol-1-yl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(Cyclopropylmethoxy)-2-(1H-pyrazol-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

  • 4-(Methoxy)-2-(1H-pyrazol-1-yl)aniline
  • 4-(Cyclopropylmethoxy)-2-(1H-imidazol-1-yl)aniline
  • 4-(Cyclopropylmethoxy)-2-(1H-triazol-1-yl)aniline

Comparison: 4-(Cyclopropylmethoxy)-2-(1H-pyrazol-1-yl)aniline is unique due to the presence of both the cyclopropylmethoxy and pyrazolyl groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for diverse research applications.

Properties

IUPAC Name

4-(cyclopropylmethoxy)-2-pyrazol-1-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c14-12-5-4-11(17-9-10-2-3-10)8-13(12)16-7-1-6-15-16/h1,4-8,10H,2-3,9,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOHLZNNXZQFXHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC(=C(C=C2)N)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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